molecular formula C26H21NO4 B393187 METHYL 3-[(3E)-3-[(4-METHOXYPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE

METHYL 3-[(3E)-3-[(4-METHOXYPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE

Cat. No.: B393187
M. Wt: 411.4g/mol
InChI Key: UIVXIMKDWUUMIH-RCCKNPSSSA-N
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Description

Methyl 3-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound with a unique structure that includes a pyrrole ring, a benzylidene group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(3E)-3-[(4-METHOXYPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE typically involves the condensation of 4-methoxybenzaldehyde with a pyrrole derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce benzyl derivatives.

Scientific Research Applications

Methyl 3-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 3-[(3E)-3-[(4-METHOXYPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to affect cellular processes like signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-imidazol-1-yl]benzoate
  • Methyl 3-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrazol-1-yl]benzoate

Uniqueness

Methyl 3-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C26H21NO4

Molecular Weight

411.4g/mol

IUPAC Name

methyl 3-[(3E)-3-[(4-methoxyphenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoate

InChI

InChI=1S/C26H21NO4/c1-30-23-13-11-18(12-14-23)15-21-17-24(19-7-4-3-5-8-19)27(25(21)28)22-10-6-9-20(16-22)26(29)31-2/h3-17H,1-2H3/b21-15+

InChI Key

UIVXIMKDWUUMIH-RCCKNPSSSA-N

SMILES

COC1=CC=C(C=C1)C=C2C=C(N(C2=O)C3=CC=CC(=C3)C(=O)OC)C4=CC=CC=C4

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C=C(N(C2=O)C3=CC=CC(=C3)C(=O)OC)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C=C2C=C(N(C2=O)C3=CC=CC(=C3)C(=O)OC)C4=CC=CC=C4

Origin of Product

United States

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